2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide
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Overview
Description
2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide, also known as MTSES, is a sulfhydryl-reactive compound that has been widely used in biochemical and physiological research. This compound has a unique structure that allows it to selectively target certain proteins and enzymes, making it an invaluable tool for studying the mechanisms of various biological processes.
Mechanism of Action
2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide works by reacting with the thiol (sulfhydryl) group of cysteine residues in proteins, forming a covalent bond and modifying the structure and function of the protein. This modification can have a variety of effects, depending on the location and function of the modified cysteine residue.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of cellular signaling pathways. It has also been shown to have anti-inflammatory and anti-tumor effects, making it a potentially valuable therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide in lab experiments is its selectivity for certain cysteine residues in proteins. This allows researchers to study the effects of specific modifications on protein function, without affecting other parts of the protein. However, this compound can also have off-target effects and may not be suitable for all types of experiments.
Future Directions
There are many potential future directions for research involving 2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide, including the development of new therapeutic agents based on its structure and function. Other areas of research could include the study of its effects on different types of proteins and enzymes, as well as its potential use in combination with other compounds for enhanced therapeutic effects. Overall, this compound is a valuable tool for scientific research and has the potential to lead to many new discoveries in the field of biochemistry and physiology.
Synthesis Methods
2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide can be synthesized using a variety of methods, including the reaction of 4-methoxybenzenesulfonyl chloride with cyclopropylmethylamine, followed by the addition of thiophene-2-carboxylic acid and sodium borohydride. Other methods involve the use of different starting materials and reagents, but all result in the formation of the same final product.
Scientific Research Applications
2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide has been used in a variety of scientific research applications, including the study of protein structure and function, enzyme kinetics, and cellular signaling pathways. It has been shown to selectively modify certain cysteine residues in proteins, allowing researchers to study the effects of these modifications on protein activity and function.
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S2/c1-21-15-6-4-14(5-7-15)8-12-23(19,20)18-13-17(9-10-17)16-3-2-11-22-16/h2-7,11,18H,8-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPVDWWRMODDGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.